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Compound of Interest

O-tert-Butyl-N-carbobenzoxy-L -
Compound Name: )
serine methyl ester

Cat. No.: B554289

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on N-benzyloxycarbonyl-O-tert-
butyl-L-serine methyl ester, commonly known as Z-Ser(tBu)-OMe. This derivative of the amino
acid serine is a critical building block in peptide synthesis, offering strategic advantages in the
construction of complex peptide chains. This document details its chemical properties,
commercial availability, and provides comprehensive protocols for its application in both solid-
phase and solution-phase peptide synthesis.

Core Concepts and Applications

Z-Ser(tBu)-OMe is an amino acid derivative where the alpha-amino group is protected by a
benzyloxycarbonyl (Z) group, the side-chain hydroxyl group is protected by a tert-butyl (tBu)
group, and the carboxyl group is esterified as a methyl ester (OMe). This trifecta of protecting
groups makes it a versatile tool for peptide chemists. The Z-group offers robust protection and
is typically removed by catalytic hydrogenation, providing orthogonality with acid-labile (e.qg.,
Boc) and base-labile (e.g., Fmoc) protecting groups. The tBu group is acid-labile and prevents
side reactions at the serine hydroxyl group, while the methyl ester protects the C-terminus,
which can be saponified if a free C-terminal acid is required in the final peptide.

Commercial Suppliers and Physical Properties
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A variety of chemical suppliers offer Z-Ser(tBu)-OMe and its corresponding carboxylic acid, Z-

Ser(tBu)-OH. The quality and purity of these reagents are paramount for successful peptide

synthesis. Below is a compilation of data from various commercial sources.

Property Z-Ser(tBu)-OMe Z-Ser(tBu)-OH

CAS Number 1872-59-9[1] 1676-75-1[1][2][3]

Molecular Formula C16H23NO5[1] C15H21NO5[2][3]

Molecular Weight 309.36 g/mol [1] 295.33 g/mol [1][2]

Appearance White to off-white solid/powder White to off-white solid[2]
to crystal[1][2]

Purity >98.0% (N)[1], 95.00%][1] 98.0% (NMR)[2]

Melting Point 43 °C[1] Not specified

Optical Rotation [a]D

6° (c=2, EtOH)[1]

18.834° (c=0.01 g/mL, MeOH)
[2]

Storage Conditions

2-8°C[1]

Powder: -20°C (3 years), 4°C
(2 years). In solvent: -80°C (6
months), -20°C (1 month)[2]

Experimental Protocols

The following protocols are synthesized from established methods for peptide synthesis and

are directly applicable to the use of Z-Ser(tBu)-OMe and its derivatives.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using

Z-Ser(tBu)-OH

This protocol outlines the incorporation of a Z-Ser(tBu)-OH residue into a peptide chain being

synthesized on a solid support using a standard Fmoc/tBu strategy.

Materials:

o Peptide-resin with a free N-terminal amine
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e Z-Ser(tBu)-OH (3 equivalents)

e Coupling reagent (e.g., HBTU, HATU) (2.9 equivalents)[4]

o Base (e.g., N,N-Diisopropylethylamine - DIPEA, N-Methylmorpholine - NMM) (6 equivalents)
[4]

e N,N-Dimethylformamide (DMF), peptide synthesis grade
e Dichloromethane (DCM)
e 20% (v/v) Piperidine in DMF
o Cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane - TIS)[4]
Procedure:
o Fmoc Deprotection (if applicable):
o Swell the peptide-resin in DMF for 30 minutes.
o Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.
o Repeat the piperidine treatment for 15-20 minutes and drain.
o Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

o Confirm the presence of a free amine using a Kaiser test (a positive result is indicated by a
blue color).[5]

e Coupling of Z-Ser(tBu)-OH:

o Pre-activation: In a separate vessel, dissolve Z-Ser(tBu)-OH (3 eq.), the coupling reagent
(e.g., HBTU, 2.9 eq.), and an additive (e.g., HOBt, 3 eq.) in DMF. Add the base (e.g.,
DIPEA, 6 eq.) and allow the mixture to pre-activate for 1-2 minutes.[5]

o Coupling: Add the pre-activated solution to the resin. Agitate the mixture at room
temperature for 1-2 hours.[5]
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o Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

o Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling.
A negative result (yellow color) indicates successful coupling.[5]

e Chain Elongation:

o Repeat the deprotection and coupling steps for the subsequent Fmoc-protected amino
acids in the sequence.

» Cleavage and Deprotection:

o After the final amino acid has been coupled, treat the resin with the cleavage cocktail for
2-3 hours to cleave the peptide from the resin and remove the side-chain protecting
groups (including the tBu group). The Z-group will remain intact under these conditions.

o Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet.

o Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-
HPLC).

Protocol 2: Solution-Phase Peptide Synthesis using Z-
Ser(tBu)-OMe

This protocol describes the coupling of Z-Ser(tBu)-OH to an amino acid ester in solution,
followed by the deprotection of the protecting groups.

Materials:

Z-Ser(tBu)-OH (1 equivalent)

Amino acid ester hydrochloride (e.g., H-Gly-OMe-HCI) (1 equivalent)

Coupling reagent (e.g., EDC-HCI) (1.2 equivalents)

Additive (e.g., HOBt) (1.1 equivalents)[6]

Base (e.g., NMM, DIPEA) (1 equivalent)[6]
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Solvent (e.g., DCM, DMF)

10% Palladium on carbon (Pd/C)

Hydrogen source (e.g., H2 gas, ammonium formate)

1 M Sodium Hydroxide (NaOH)

1 M Hydrochloric Acid (HCI)
Procedure:
o Peptide Coupling:

o Dissolve the amino acid ester hydrochloride (1 eq.) in the chosen solvent (e.g., DCM) and
neutralize with the base (e.g., NMM, 1 eq.).

o In a separate flask, dissolve Z-Ser(tBu)-OH (1 eq.) and the additive (e.g., HOBt, 1.1 eq.) in
the solvent.

o Add the coupling reagent (e.g., EDC-HCI, 1.2 eq.) to the Z-Ser(tBu)-OH solution, followed
by the neutralized amino acid ester solution.

o Stir the reaction mixture at room temperature and monitor its progress by thin-layer
chromatography (TLC).

o Work-up: Once the reaction is complete, wash the organic layer sequentially with 1 M HCI,
saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2S04,
filter, and concentrate under reduced pressure. Purify the crude dipeptide by column
chromatography.

e Z-Group Deprotection (Catalytic Hydrogenation):
o Dissolve the protected peptide in a suitable solvent (e.g., methanol).

o Carefully add 10% Pd/C catalyst (10-20% by weight of the peptide).
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o Introduce a hydrogen source (e.g., bubble H2 gas through the solution or add ammonium
formate).

o Stir the mixture at room temperature and monitor by TLC until the starting material is
consumed.

o Work-up: Filter the reaction mixture through Celite to remove the catalyst and concentrate
the filtrate.

o Methyl Ester Saponification (optional):
o Dissolve the peptide ester in a mixture of methanol and water.
o Cool the solution to 0°C and add 1 M NaOH (1.1 eq.) dropwise.
o Stir at room temperature and monitor by TLC.

o Work-up: Neutralize the reaction mixture with 1 M HCI and remove the methanol under
reduced pressure. The aqueous solution can then be lyophilized to obtain the final
peptide.

Visualized Workflows

The following diagrams illustrate the key experimental workflows in peptide synthesis using Z-
Ser(tBu)-protected serine.
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Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating Z-Ser(tBu)-OH.
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Peptide Bond Formation
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Caption: Solution-phase synthesis workflow for a dipeptide using Z-Ser(tBu)-OH.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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